(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-22-16-7-3-14(4-8-16)18-13-24-12-11-20(18)19(21)15-5-9-17(23-2)10-6-15/h3-10,18H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIBPMIEYANJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Methanone Bridge Formation Methods
Optimization of Reaction Conditions
Recent advances focus on solvent selection and energy-efficient activation . The substitution of dichloromethane with 2-methyltetrahydrofuran reduces toxicity and enhances reaction rates. For example, a 50% reduction in solvent volume decreased processing time by 67% while maintaining yields above 70%.
Microwave and infrared irradiation methods have also been explored. The IR-assisted protocol completes reactions in 8 minutes, compared to conventional heating (8–24 hours), by directly exciting molecular vibrations in the reactant mixture.
Purification and Characterization
Purification strategies include silica gel chromatography (hexane/ethyl acetate gradients) and acid-base recrystallization . Nuclear magnetic resonance (NMR) and mass spectrometry are standard for structural validation. For instance, ¹H-NMR (200 MHz, CDCl₃) of intermediate thiomorpholine derivatives shows characteristic signals at δ 3.78 (s, OCH₃) and δ 2.85–3.10 (m, thiomorpholine CH₂).
Challenges and Mitigation Strategies
Key challenges include steric hindrance at the thiomorpholine nitrogen and oxidation of sulfur in the thiomorpholine ring. Patent addresses oxidation by conducting reactions under nitrogen atmosphere, while steric effects are mitigated using bulky acyl chlorides to direct regioselectivity .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Analgesics and Anti-inflammatory Drugs
This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact effectively with biological targets, making it valuable in the development of analgesics and anti-inflammatory medications. Research indicates that derivatives of this compound exhibit promising activity against pain and inflammation pathways, which could lead to novel therapeutic agents.
Anticancer Research
Recent studies have highlighted the potential of (4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone in anticancer research. Its ability to modulate cellular signaling pathways has been investigated for the treatment of various cancers. In vitro studies show that it can inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines, suggesting its utility as a lead compound for further drug development.
Agricultural Chemistry
Agrochemical Formulations
The compound is utilized in formulating agrochemicals aimed at enhancing crop protection products. Its efficacy against pests has made it a candidate for improving the performance of pesticides and herbicides. Research indicates that compounds with similar structures can enhance the bioavailability and effectiveness of active ingredients in agricultural applications.
Material Science
Novel Material Development
In material science, this compound is being explored for its potential in creating new materials, particularly polymers with unique mechanical properties. The incorporation of this compound into polymer matrices may result in materials with enhanced strength, flexibility, and thermal stability. Ongoing studies are assessing its compatibility with various polymer systems.
Biochemical Research
Cellular Interactions
Researchers employ this compound to study its interactions with biological systems, contributing to a deeper understanding of cellular processes and disease mechanisms. Its role as a molecular probe allows scientists to investigate specific pathways involved in disease states, potentially leading to new therapeutic strategies.
Mechanistic Studies
Mechanistic studies have revealed how this compound influences enzyme activity and receptor binding. These insights are crucial for elucidating the compound's pharmacodynamics and pharmacokinetics.
Cosmetic Formulations
Antioxidant Properties
In cosmetic science, the compound is incorporated into formulations due to its potential antioxidant properties. It may help protect skin from oxidative stress and contribute to overall skin health. Studies are ongoing to evaluate its effectiveness in various cosmetic products aimed at improving skin appearance and resilience.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceutical | Analgesics, anti-inflammatory agents | Effective against pain/inflammation; anticancer activity |
| Agricultural Chemistry | Agrochemical formulations | Enhances efficacy of pesticides |
| Material Science | Development of novel polymers | Improved mechanical properties |
| Biochemical Research | Study of cellular interactions | Insights into disease mechanisms |
| Cosmetic Formulations | Antioxidant skin products | Potential benefits for skin health |
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Activity and Physicochemical Properties
Chlorophenyl vs. Methoxyphenyl Substitution
The compound (2-Chlorophenyl)(4-thiomorpholinyl)methanone () shares the thiomorpholine-ketone scaffold but replaces methoxy with a chloro substituent. In contrast, methoxy groups are electron-donating, improving solubility and bioavailability .
Fluorophenyl and Nitrophenyl Derivatives
Thiazole-based analogs like (4-(4-Fluorophenyl)thiazol-2-yl)(4-methoxyphenyl)methanone (4j, 60% yield, m.p. 128–130°C) and (4-(4-Methoxyphenyl)thiazol-2-yl)(4-nitrophenyl)methanone (4p, 75% yield, m.p. 138–140°C) () demonstrate how electron-withdrawing groups (fluorine, nitro) affect melting points and reactivity. Fluorine’s small size and high electronegativity improve metabolic stability, while nitro groups may enhance binding to aromatic receptors but reduce solubility .
Heterocycle Core Variations
Thiomorpholine vs. Thiazole/Thiophene
Replacing thiomorpholine with thiazole (e.g., {6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl}(4-methoxyphenyl)methanone, ) introduces a planar, conjugated system. Thiazoles are prevalent in drug design due to their ability to participate in hydrogen bonding and π-π stacking. Thiomorpholine’s saturated ring may confer conformational flexibility, influencing target selectivity .
Pyrimidine and Thiazolidinone Derivatives
Compounds like (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone () and 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone () highlight the impact of fused heterocycles. Pyrimidines and thiazolidinones often exhibit enhanced antimicrobial or anticancer activity due to their ability to intercalate DNA or inhibit enzymes like thymidylate synthase .
Data Table: Key Analogs and Properties
Q & A
Q. What are the recommended synthetic routes for (4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiomorpholine ring followed by coupling with substituted benzophenones. Key steps include:
- Thiomorpholine synthesis : Reaction of 4-methoxyphenylthiol with epichlorohydrin or similar electrophiles to form the thiomorpholine core .
- Methanone linkage : Friedel-Crafts acylation or Ullmann coupling to attach the 4-methoxyphenyl group to the thiomorpholine nitrogen .
- Optimization : Solvents (e.g., dichloromethane, THF), bases (e.g., triethylamine), and temperature (40–80°C) critically affect yield and purity. For example, higher temperatures may accelerate ring closure but risk decomposition .
Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiomorpholine formation | 4-Methoxyphenylthiol, epichlorohydrin, K₂CO₃, DMF, 60°C, 12h | 65–70 |
| Methanone coupling | 4-Methoxybenzoyl chloride, AlCl₃, DCM, 0°C → RT, 6h | 55–60 |
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiomorpholine protons at δ 2.5–3.5 ppm) .
- IR : Stretching frequencies for C=O (~1650 cm⁻¹) and S-C (~650 cm⁻¹) validate key functional groups .
Q. What are the critical physicochemical properties influencing biological activity?
Key properties include:
- LogP : Predicted XLogP3 ~3.2 (moderate lipophilicity) .
- Solubility : Poor aqueous solubility (<0.1 mg/mL), necessitating DMSO or cyclodextrin formulations for in vitro assays .
- Thermal stability : Melting point ~180–185°C (decomposition observed above 200°C) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target-specific activity?
- Thiomorpholine modifications : Replacing sulfur with oxygen (morpholine) reduces antibacterial activity but enhances kinase inhibition, suggesting sulfur’s role in redox interactions .
- Methoxy positioning : Para-substitution on phenyl rings improves steric compatibility with hydrophobic enzyme pockets, while ortho-substitution disrupts binding .
- Case study : A derivative with a trifluoromethyl group showed 10-fold higher IC₅₀ against EGFR kinase due to enhanced halogen bonding .
SAR Table :
| Substituent | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-OCH₃ | 2.5 (EGFR kinase) | |
| 3-OCH₃ | >10 (EGFR kinase) | |
| S→O (morpholine) | 15 (EGFR kinase) |
Q. What strategies resolve contradictions in biological assay data across studies?
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endotoxin levels can skew results. Standardize protocols using NIST-validated reagents .
- Metabolic interference : Hepatic metabolites (e.g., demethylated derivatives) may exhibit off-target effects. Use LC-MS to track metabolic stability .
- Positive controls : Compare with known thiomorpholine-based inhibitors (e.g., GSK-3β inhibitors) to calibrate activity thresholds .
Q. How can computational modeling predict binding modes and guide experimental design?
- Docking studies : AutoDock Vina or Schrödinger Suite models predict interaction with ATP-binding pockets (e.g., hydrogen bonding with kinase hinge regions) .
- MD simulations : Reveal conformational stability; simulations >50 ns identify persistent interactions with residues like Lys45 in PKA .
- ADMET prediction : SwissADME forecasts moderate CYP3A4 inhibition (caution in co-administered therapies) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
